molecular formula C15H22N2OS B11813570 1-(2-(6-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)ethanone

1-(2-(6-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)ethanone

Cat. No.: B11813570
M. Wt: 278.4 g/mol
InChI Key: NCJQJJZKUNHJEY-UHFFFAOYSA-N
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Description

1-(2-(6-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C15H22N2OS It is a research chemical that has been used in various scientific studies and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(6-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)ethanone typically involves the reaction of 3-pyridinecarboxaldehyde with isopropylthiol in the presence of a base to form the intermediate 6-(isopropylthio)pyridine. This intermediate is then reacted with piperidine and ethanone under specific conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

1-(2-(6-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(2-(6-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)ethanone has been utilized in several scientific research areas:

    Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigating its effects on biological systems and potential as a bioactive molecule.

    Medicine: Exploring its potential therapeutic applications, including as an antiproliferative agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(6-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit tubulin polymerization, which is crucial for cell division and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(6-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)ethanone is unique due to its specific substitution pattern on the pyridine ring and the presence of both piperidine and ethanone functionalities. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H22N2OS

Molecular Weight

278.4 g/mol

IUPAC Name

1-[2-(6-propan-2-ylsulfanylpyridin-3-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C15H22N2OS/c1-11(2)19-15-8-7-13(10-16-15)14-6-4-5-9-17(14)12(3)18/h7-8,10-11,14H,4-6,9H2,1-3H3

InChI Key

NCJQJJZKUNHJEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC=C(C=C1)C2CCCCN2C(=O)C

Origin of Product

United States

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